Trisodium hedta monohydrate
Overview
Description
Trisodium hydroxyethylethylenediaminetriacetic acid monohydrate is a chelating agent widely used in various industries. It is known for its ability to bind metal ions, which makes it useful in applications such as cosmetics, personal care products, and industrial processes. This compound is particularly effective in reducing the concentration of aluminum and mitigating oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisodium hydroxyethylethylenediaminetriacetic acid monohydrate is synthesized through the reaction of hydroxyethylethylenediaminetriacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where the hydroxyethylethylenediaminetriacetic acid is dissolved and then neutralized with sodium hydroxide to form the trisodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired product .
Industrial Production Methods: In industrial settings, the production of trisodium hydroxyethylethylenediaminetriacetic acid monohydrate involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and crystallization processes to obtain the monohydrate form. The final product is dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: Trisodium hydroxyethylethylenediaminetriacetic acid monohydrate primarily undergoes chelation reactions, where it binds to metal ions. It can also participate in substitution reactions where the metal ions in the complex can be replaced by other metal ions.
Common Reagents and Conditions: The common reagents used in reactions involving trisodium hydroxyethylethylenediaminetriacetic acid monohydrate include various metal salts such as calcium chloride, magnesium sulfate, and iron sulfate. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH levels .
Major Products: The major products formed from these reactions are metal-chelate complexes, where the metal ions are tightly bound to the chelating agent. These complexes are stable and can be used in various applications, including water treatment and industrial cleaning .
Scientific Research Applications
Trisodium hydroxyethylethylenediaminetriacetic acid monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a complexing agent in analytical chemistry to determine the concentration of metal ions in solutions.
Biology: It is employed in biological research to study the effects of metal ion chelation on cellular processes.
Medicine: The compound is used in medical research to investigate its potential in reducing metal toxicity and mitigating oxidative stress.
Mechanism of Action
The mechanism of action of trisodium hydroxyethylethylenediaminetriacetic acid monohydrate involves its ability to chelate metal ions. The compound has multiple binding sites that can coordinate with metal ions, forming stable complexes. This chelation process prevents the metal ions from participating in unwanted chemical reactions, thereby reducing their toxicity and reactivity. The molecular targets include various metal ions such as calcium, magnesium, and iron, which are essential for many biological and industrial processes .
Comparison with Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
Comparison: Trisodium hydroxyethylethylenediaminetriacetic acid monohydrate is unique due to its hydroxyethyl group, which enhances its solubility and chelating ability compared to other similar compounds. While EDTA and DTPA are also effective chelating agents, trisodium hydroxyethylethylenediaminetriacetic acid monohydrate offers better performance in specific applications such as cosmetics and personal care products due to its improved stability and lower toxicity .
Properties
IUPAC Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O7.3Na.H2O/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;;1H2/q;3*+1;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJYTNPLCNRLG-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2Na3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040793 | |
Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, trisodium salt hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313222-79-6, 207386-87-6 | |
Record name | Trisodium HEDTA monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313222796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, trisodium salt hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N(2-HYDROXYETHYL)ETHYLENEDIAMINETRIACETIC ACID TRISODIUM SALT,HYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRISODIUM HEDTA MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463A7RIB6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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